Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)-
Description
Systematic Nomenclature and Structural Identification
The IUPAC name 3-(5,6-dichloro-2-benzofuranyl)benzoic acid delineates its structure unambiguously:
- Benzoic acid backbone : A benzene ring with a carboxylic acid group (-COOH) at position 1.
- Substituent : A 2-benzofuranyl group attached at position 3 of the benzoic acid.
- Halogenation : Chlorine atoms occupy positions 5 and 6 on the benzofuran ring (Figure 1).
Structural features :
- Molecular formula: $$ \text{C}{15}\text{H}8\text{Cl}2\text{O}3 $$ (calculated from analogous compounds).
- Key functional groups: Carboxylic acid (pKa ~4.2), ether linkage in benzofuran, and electron-withdrawing chlorine atoms.
- Stereoelectronic effects: The chlorine atoms induce resonance and inductive effects, altering the benzofuran ring’s electron density and influencing reactivity.
Historical Context in Heterocyclic Compound Research
Benzofuran derivatives have been pivotal in heterocyclic chemistry since Perkin’s 1870 synthesis. The integration of halogen atoms, particularly chlorine, emerged in the mid-20th century to enhance thermal stability and bioactivity:
- 1950s–1970s : Early studies on halogenated benzofurans focused on agrochemicals, leveraging chlorine’s electronegativity to improve pesticidal activity.
- 1980s–2000s : Advances in asymmetric synthesis enabled precise functionalization, as seen in optically active polybenzofurans.
- Post-2010 : Computational modeling refined predictions of regioselectivity in halogenation, aiding the design of molecules like 3-(5,6-dichloro-2-benzofuranyl)benzoic acid.
This compound’s development parallels trends in dual-functionalization strategies , where halogenation and carboxylation synergize to optimize properties for polymer precursors or enzyme inhibitors.
Positional Isomerism in Polyhalogenated Benzofuran Derivatives
Positional isomerism in polychlorinated benzofurans profoundly impacts physicochemical properties:
Comparison of 5,6-dichloro vs. 4,5-dichloro isomers :
The 5,6-dichloro configuration in this compound maximizes steric hindrance around the benzofuran’s oxygen atom, enhancing resistance to nucleophilic attack compared to 4,5-dichloro analogs. This isomer also exhibits a planar geometry favorable for π-stacking in polymeric materials, as demonstrated in polybenzofuran applications.
Synthetic challenges :
Properties
CAS No. |
835595-06-7 |
|---|---|
Molecular Formula |
C15H8Cl2O3 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
3-(5,6-dichloro-1-benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8Cl2O3/c16-11-5-10-6-13(20-14(10)7-12(11)17)8-2-1-3-9(4-8)15(18)19/h1-7H,(H,18,19) |
InChI Key |
RZXMSODAHFTNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3O2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization and Hydroxylation Route
A patented process for related dichlorinated benzoic acids involves diazotization of 2,5-dichloroaniline with nitrosylsulfuric acid to form a dichlorophenyldiazonium salt, followed by hydroxylation with concentrated sulfuric acid at elevated temperatures (150–170 °C) to yield dichlorophenol intermediates. These intermediates can be further converted to benzoic acid derivatives by oxidation and functional group manipulation.
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization of 2,5-dichloroaniline | Nitrosylsulfuric acid, -15 to 50 °C | 2,5-dichlorophenyldiazonium salt |
| 2 | Hydroxylation | Sulfuric acid (60–75% w/w), 150–170 °C | 2,5-dichlorophenol |
| 3 | Further oxidation and alkali metal phenolate formation | Alkali metal hydroxide, oxidation | Dichlorobenzoic acid derivatives |
This method is notable for its high purity product and sulfuric acid recovery steps, making it industrially viable.
Halogenated Benzaldehyde Intermediate Route
Another well-documented synthetic approach involves:
- Reacting 2,5-dichlorobenzene derivatives with dichloromethyl ether in the presence of titanium tetrachloride catalyst at low temperatures (0–10 °C) to form 2-methoxy-3,6-dichlorobenzaldehyde.
- Oxidizing this aldehyde with oxygenating agents such as hydrogen peroxide, sodium hypobromite, or sodium hypochlorite to yield the corresponding 3,6-dichloro-2-methoxybenzoic acid.
- Hydrolysis of the methoxy group to yield the benzoic acid derivative with benzofuran substitution.
Representative reaction conditions and yields from patent CN103819327A:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2,5-dichlorobenzene + dichloromethyl ether, TiCl4 catalyst, 0–10 °C, 3–6 h | 92–96 | Formation of 2-methoxy-3,6-dichlorobenzaldehyde |
| 2 | Oxidation with H2O2 or NaClO/NaBrO, 15–50 °C, 6–8 h | 92–98 | Conversion to 3,6-dichloro-2-methoxybenzoic acid |
| 3 | Acidic hydrolysis | - | Conversion to benzoic acid derivative |
This method offers high yields and flexibility in oxidants, allowing optimization for scale-up.
Functional Group Transformations and Coupling
Additional processes involve:
- Hydrolysis of benzofuran carbonyl intermediates in the presence of formic acid and various solvents to yield carboxylic acid derivatives.
- Use of chloroformates, phosphoroazidates, and sulfonyl chlorides for selective functionalization.
- Sequential reactions without isolation of intermediates to improve efficiency.
These methods are useful for fine-tuning the substitution pattern on the benzofuran ring and introducing the benzoic acid moiety at the 3-position.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Diazotization & Hydroxylation | 2,5-dichloroaniline | Nitrosylsulfuric acid, H2SO4 | -15 to 170 °C | High purity, industrial scale | High temperature, corrosive reagents | |
| Halogenated Benzaldehyde Route | 2,5-dichlorobenzene | Dichloromethyl ether, TiCl4, H2O2/NaClO | 0–50 °C | 92–98% | High yield, scalable | Multi-step, requires careful pH control |
| Radical Benzofuran Synthesis | Benzofuran precursors | DMSO, cyanuric chloride, water | Mild, metal-free | Moderate to high | Mild conditions, functional group tolerance | New method, less established for this compound |
| Functional Group Transformations | Benzofuran carbonyls | Formic acid, chloroformates | Varied solvents | Moderate | Efficient, no intermediate isolation | Requires multiple reagents |
Research Findings and Notes
- The diazotization-hydroxylation method is well-established for dichlorinated benzoic acids and can be adapted for benzofuran derivatives by appropriate ring closure steps.
- The halogenated benzaldehyde oxidation route provides excellent yields and is versatile with different oxidants, making it suitable for industrial synthesis.
- Radical-mediated benzofuran synthesis offers a novel, environmentally friendly approach with potential for complex substitution patterns, including dichloro groups.
- Sequential functional group transformations allow for fine control over substitution and are compatible with various solvents and reagents, enhancing synthetic flexibility.
Chemical Reactions Analysis
3-(5,6-dichlorobenzofuran-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Leukotriene Synthesis
One of the prominent applications of benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- is its role as an inhibitor of the mammalian 5-lipoxygenase enzyme. This enzyme is crucial for the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses and allergic reactions, such as asthma and allergic rhinitis. By inhibiting this enzyme, the compound can potentially reduce inflammation and alleviate symptoms associated with these conditions .
Case Study: Anti-Inflammatory Effects
A study demonstrated that derivatives of benzofuran compounds exhibited significant anti-inflammatory effects by inhibiting leukotriene synthesis. The results indicated a marked reduction in inflammation markers in animal models treated with these compounds compared to controls .
| Study | Findings |
|---|---|
| Inhibition of 5-lipoxygenase | Reduced leukotriene synthesis and inflammation markers in treated models. |
Environmental Science Applications
2. Hazardous Waste Management
Benzoic acid derivatives are monitored for their potential as hazardous constituents in waste management. The California Department of Pesticide Regulation lists various benzoic acid compounds due to their environmental impact and toxicity profiles. Understanding the behavior of these compounds in the environment is crucial for developing effective waste management strategies .
3. Biodegradability Assessment
Research has shown that benzoic acid derivatives can exhibit varying degrees of biodegradability. Studies utilizing quantitative structure–activity relationships (QSAR) have identified certain structural features that influence the persistence of these compounds in the environment. This information is vital for assessing their ecological risks and developing remediation strategies .
| Research Focus | Outcome |
|---|---|
| Biodegradability of benzoic acid derivatives | Identified structural features affecting persistence and ecological risk. |
Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)-. Studies have indicated that while some derivatives may pose risks to aquatic life due to bioaccumulation potential, others demonstrate lower toxicity levels, making them safer alternatives for various applications .
| Assessment Type | Results |
|---|---|
| Aquatic Toxicity | Varying toxicity levels observed; some derivatives showed significant bioaccumulation potential. |
Mechanism of Action
The mechanism of action of 3-(5,6-dichlorobenzofuran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives with Halogenated Benzofurans
(a) 4,6-Dichloro-3-Methylbenzofuran
- Structure : Benzofuran core with chlorine at positions 4 and 6 and a methyl group at position 3.
- Key Differences : Lacks the benzoic acid moiety, limiting its utility in reactions requiring carboxylate reactivity (e.g., conjugation or salt formation).
- Applications : Likely used as an intermediate in organic synthesis for halogenated heterocycles .
(b) 3-Benzofurancarboxylic Acid, 4-Chloro-6-(Diethylaminomethyl)-5-Hydroxy-2-Methyl-, Ethyl Ester (CAS 67195-79-3)
- Structure: Ethyl ester of a benzoic acid analog with a benzofuran ring substituted with chloro, diethylaminomethyl, hydroxy, and methyl groups.
- Key Differences: Functional Groups: Ester group (vs. free carboxylic acid) enhances lipophilicity but reduces aqueous solubility.
- Applications : Likely explored for antimicrobial or receptor-targeting drugs due to its multifunctional structure .
Benzoic Acid Derivatives with Heterocyclic Substituents
(a) Benzoic Acid, 5-(Aminosulfonyl)-4-Chloro-2-((2-Furanylmethyl)Amino)- (CAS 55-21-0)
- Structure: Benzoic acid with sulfamoyl, chloro, and furanylmethylamino substituents.
- Furanyl Substituent: Introduces a second heterocycle, altering electronic properties compared to benzofuran-based analogs.
- Applications : Historical use in diuretics (e.g., Aisemide) .
(b) 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoic Acid (CAS 269409-73-6)
- Structure : Benzoic acid with a boronic ester group at position 3.
- Key Differences :
- Boronic Ester : Enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
- Chlorine vs. Boron : The dichloro-benzofuran in the target compound offers electrophilic reactivity, whereas the boronic ester supports transition metal catalysis.
- Applications : Intermediate in synthesizing biaryl compounds for pharmaceuticals or materials .
Data Table: Structural and Functional Comparison
Key Research Findings
- Solubility Profile : The free carboxylic acid group in the target compound improves water solubility relative to esterified analogs (e.g., CAS 67195-79-3), making it more suitable for aqueous-phase reactions .
- Biological Activity : Sulfamoyl and furanyl substituents in analogs like CAS 55-21-0 demonstrate the importance of heteroatoms in modulating bioactivity, a trait that could guide derivatization of the target compound .
Biological Activity
Benzoic acid derivatives, particularly those containing benzofuran moieties, have garnered attention for their diverse biological activities. This article focuses on the compound Benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)- , examining its biological activity through various studies and evaluations.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzofuran derivatives have shown activity against various bacterial strains. The presence of halogen substituents, such as chlorine, enhances this activity. Studies have demonstrated that derivatives can effectively inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| Benzoic Acid Derivative | 23 | S. aureus |
| Benzofuran Derivative | 24 | E. coli |
2. Anti-inflammatory Activity
The compound is hypothesized to inhibit the 5-lipoxygenase enzyme pathway, which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. Inhibition of this pathway can mitigate conditions such as asthma and allergic reactions . Experimental models have shown that similar compounds can reduce inflammation markers in animal models.
3. Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of benzoic acid derivatives on various cancer cell lines. The compound exhibited low cytotoxicity in normal human foreskin fibroblasts while showing promising results against cancer cell lines like Hep-G2 and A2058 .
| Cell Line | Cell Growth Inhibition (%) |
|---|---|
| Hep-G2 | 4.81 |
| A2058 | 5.02 |
| CCD25sk | 3.56 |
These findings suggest that while the compound may not be highly cytotoxic to normal cells, it has potential as an antitumor agent.
Case Study 1: Antimicrobial Efficacy
A study evaluated several benzofuran derivatives for their antimicrobial properties using agar diffusion methods. The results indicated that compounds with specific substitutions showed enhanced activity against both gram-positive and gram-negative bacteria, supporting the hypothesis that structural modifications can significantly impact biological efficacy .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving Sprague-Dawley rats, the administration of benzoic acid derivatives prior to inducing inflammation resulted in a marked reduction in leukotriene levels compared to controls. This suggests a mechanism by which these compounds could be utilized therapeutically for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing benzoic acid, 3-(5,6-dichloro-2-benzofuranyl)-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 5,6-dichlorobenzofuran derivatives with benzoic acid precursors via Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Key steps include:
- Substrate Preparation : Use halogenated benzofurans (e.g., 2-bromo-5,6-dichlorobenzofuran) as electrophilic partners .
- Catalytic Systems : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in anhydrous THF at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm for benzofuran and benzoic acid moieties) and confirm substitution patterns via - COSY and NOESY .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl substituents .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer :
- Solubility : Poor in water; soluble in DMSO, DMF, or THF. Stability tests show degradation in basic conditions (pH > 9) due to ester hydrolysis .
- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent oxidation; avoid prolonged exposure to light .
Advanced Research Questions
Q. How does the electronic nature of the 5,6-dichlorobenzofuran moiety influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Chlorine substituents enhance electrophilicity at the benzofuran’s 2-position, facilitating oxidative addition with Pd catalysts. DFT calculations predict reduced HOMO-LUMO gaps in halogenated derivatives .
- Side Reactions : Competing dehalogenation observed under strongly reducing conditions (e.g., excess Zn dust); mitigate via controlled stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Compare cytotoxicity results across cell lines (e.g., HEK293 vs. HeLa) using MTT assays with matched incubation times (24–48 h) .
- Metabolite Interference : LC-MS/MS analysis of cell lysates to rule out false positives from metabolic byproducts (e.g., dechlorinated derivatives) .
Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?
- Methodological Answer :
- HPLC Conditions : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Adjust retention times by modulating pH (2.5–3.5) to enhance resolution of chlorinated analogs .
- Challenges : Co-elution risks with 3,6-dichloro-2-hydroxybenzoic acid derivatives; confirm purity via spiking experiments with reference standards .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or CYP450 isoforms. Validate with MD simulations (AMBER force field) to assess binding stability .
- Limitations : Overestimation of halogen bonding in rigid docking models; refine with QM/MM hybrid approaches .
Data Contradiction Analysis
Q. Why do different synthetic routes report conflicting yields for this compound?
- Root Causes :
- Catalyst Degradation : Pd leaching in prolonged reactions reduces efficiency; track via ICP-MS .
- Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates but promote side reactions (e.g., dimerization) .
- Resolution : Reproduce protocols with strict moisture control and catalyst-to-ligand ratios (1:2–1:4) .
Q. How to address discrepancies in reported NMR chemical shifts across studies?
- Resolution :
- Solvent Calibration : Standardize deuterated solvent (e.g., DMSO-d6 vs. CDCl₃) and internal references (TMS at 0 ppm) .
- Dynamic Effects : Consider temperature-dependent shifts in DMSO due to hydrogen bonding with the carboxylic acid group .
Methodological Resources
- Synthetic Protocols : Refer to cascade [3,3]-sigmatropic rearrangement strategies for benzofuran derivatives .
- Safety Data : Consult SDS for dichlorobenzoic acid analogs (e.g., 3,6-dichloro-2-hydroxybenzoic acid) .
- Analytical Standards : Cross-validate spectra with NIST Chemistry WebBook or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
